
(2R,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a benzyloxy group at the 4-position and a carboxylic acid group at the 2-position. Its stereochemistry is defined by the (2R,4R) configuration, which influences its reactivity and interaction with biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid typically involves several steps:
Starting Material: The synthesis often begins with commercially available pyrrolidine derivatives.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions. For example, a hydroxyl group on the pyrrolidine ring can be converted to a benzyloxy group using benzyl bromide in the presence of a base like sodium hydride.
Formation of the Carboxylic Acid: The carboxylic acid group can be introduced through oxidation reactions. For instance, a methyl group at the 2-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized catalytic processes to enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used for hydrogenation steps, and continuous flow reactors may be employed to improve reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Benzyl bromide, sodium hydride for nucleophilic substitution.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, (2R,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors. Its structural features allow it to interact with specific biological targets, making it useful in biochemical research.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to enhance its therapeutic properties and reduce side effects.
Industry
The compound finds applications in the production of pharmaceuticals and fine chemicals. Its derivatives are used in the manufacture of active pharmaceutical ingredients (APIs) and intermediates.
作用機序
The mechanism by which (2R,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
類似化合物との比較
Similar Compounds
(2S,4S)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities.
4-(Benzyloxy)pyrrolidine-2-carboxylic acid: Without specific stereochemistry, this compound may exhibit different reactivity and interactions.
4-Hydroxyproline: A structurally similar compound with a hydroxyl group instead of a benzyloxy group.
Uniqueness
(2R,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its benzyloxy group provides additional functionalization possibilities compared to similar compounds like 4-hydroxyproline.
This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to medicinal research. Its unique structural features and reactivity make it a valuable compound for scientific exploration.
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
(2R,4R)-4-phenylmethoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-6-10(7-13-11)16-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)/t10-,11-/m1/s1 |
InChIキー |
RJFJRYVMVNICCP-GHMZBOCLSA-N |
異性体SMILES |
C1[C@H](CN[C@H]1C(=O)O)OCC2=CC=CC=C2 |
正規SMILES |
C1C(CNC1C(=O)O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


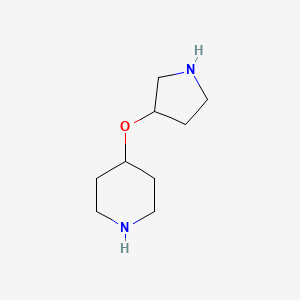

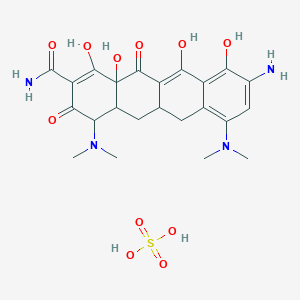
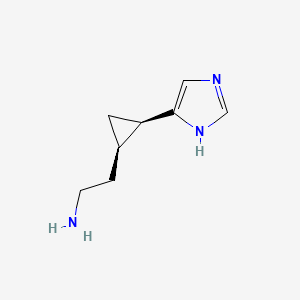



![2-(but-2-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B12827898.png)
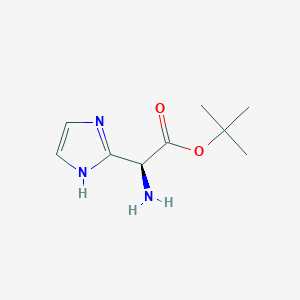
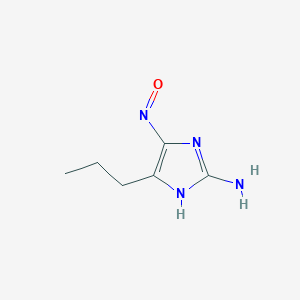
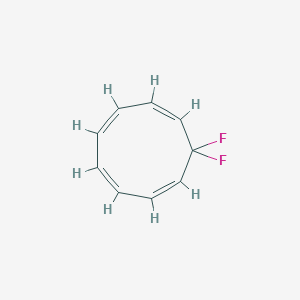
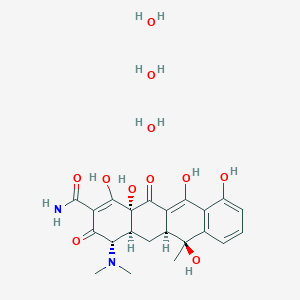
![6-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B12827949.png)
![2-Propylcyclohepta[d]imidazol-4(3H)-one](/img/structure/B12827961.png)
